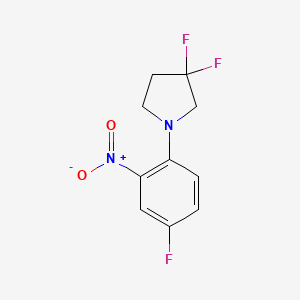

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine

Description

Properties

IUPAC Name |

3,3-difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCXIRNWBATDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214776 | |

| Record name | Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774896-54-6 | |

| Record name | Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Fluorinated Intermediates

Route involving aromatic fluoronitro compounds : Reaction of fluoronitrobenzenes with suitable nucleophiles followed by cyclization to pyrrolidine rings is common. For example, the reaction of 4-fluoro-2-nitrophenyl derivatives with amino precursors under basic conditions facilitates ring closure (EP 2 540 705 A2).

-

- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF)

- Catalysts: Potassium tert-butoxide, palladium on charcoal

- Temperature: 60–110°C

- Time: 60–120 minutes

Fluorination of Proline Derivatives

Electrophilic fluorination of proline or its derivatives, especially using reagents like diethylaminosulfur trifluoride (DAST), has been effective in introducing fluorine at the 3-position of pyrrolidine rings.

-

- Starting material: Protected proline derivatives

- Reagents: DAST, N-fluorobenzenesulfonimide

- Conditions: Reflux in dichloromethane (DCM), yields vary from 14% to 26%

Deoxyfluorination of Hydroxy Intermediates

- Direct deoxyfluorination of 3,4-dihydroxyproline using N-fluorobenzenesulfonimide or nonafluorobutanesulfonyl fluoride (NfF) has been reported, leading to the formation of 3,3-difluoroproline derivatives with moderate yields (~9%).

Specific Preparation Methods for 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine

Fluorination of Aromatic Precursors Followed by Cyclization

Based on the literature, a plausible synthetic pathway involves:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-fluoro-2-nitroaniline derivative + 4-fluoro-2-nitrophenyl precursor | Aromatic substitution and coupling | Moderate yields, requires purification |

| 2 | Cyclization under basic conditions (e.g., potassium tert-butoxide in DMF) | Formation of pyrrolidine ring | 50–70% yield, temperature 80°C |

| 3 | Fluorination at the 3-position | Using electrophilic fluorinating agents like DAST | 20–40% yield, reflux conditions |

Deoxyfluorination of Hydroxy Intermediates

An alternative approach involves:

- Preparation of hydroxy-substituted pyrrolidine intermediate via cyclization of amino acids or derivatives.

- Deoxyfluorination using N-fluorobenzenesulfonimide (NFSI) or NfF in the presence of a base (e.g., sodium hydride or potassium tert-butoxide).

| Reaction Step | Conditions | Outcome | Reference Data |

|---|---|---|---|

| Hydroxy pyrrolidine formation | Cyclization of amino acid derivatives | Yields around 60–80% | |

| Deoxyfluorination | NFSI or NfF, 80°C, 2–4 hours | 15–30% yield |

Modern Catalytic Fluorination Techniques

Recent advances include catalytic asymmetric fluorination, which can produce enantioenriched derivatives with high stereoselectivity:

| Method | Catalyst | Conditions | Yield & Enantioselectivity | Reference |

|---|---|---|---|---|

| Cu(I)-catalyzed 1,3-dipolar cycloaddition | Chiral ligands | Room temperature, moderate to high yields | Up to 97% ee |

This approach, while primarily used for fluorinated pyrrolidines, demonstrates the potential for stereoselective synthesis of the target compound.

Data Tables Summarizing Key Reaction Parameters

| Route | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Conventional cyclization | Fluoronitroaromatic | Kt-Bu, Pd/C | DMF, THF | 60–110°C | 1–2 hrs | 50–70% | Suitable for small scale |

| Deoxyfluorination | Hydroxy-proline derivatives | NFSI, NfF | DCM, MeOH | 80°C | 2–4 hrs | 15–30% | Moderate yields, needs optimization |

| Catalytic fluorination | Protected proline | Cu(I) catalysts | Room temp | N/A | Up to 96% yield | High stereoselectivity | For enantioenriched derivatives |

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms in the molecule enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable compound for studying enzyme inhibition and drug design .

Comparison with Similar Compounds

1-(4-Fluoro-2-nitrophenyl)pyrrolidine

- Key Differences : Lacks the 3,3-difluoro substitution on the pyrrolidine ring.

- Stability: Non-fluorinated pyrrolidines are generally less stable under acidic or oxidative conditions compared to fluorinated analogs .

4-Benzyl-3,3-difluoro-1-(4-methoxybenzyl)pyrrolidine (Compound 63)

- Key Differences : Features a 4-methoxybenzyl group (electron-donating) instead of the 4-fluoro-2-nitrophenyl group (electron-withdrawing).

- Impact :

- Electronic Effects : The methoxy group enhances electron density on the aromatic ring, contrasting with the nitro group’s electron-withdrawing nature. This difference may alter reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions .

- Synthetic Yield : Compound 63 was synthesized in 38% yield via a bromo-difluoroethylamine intermediate, suggesting fluorination steps may require optimized conditions for the target compound .

3-(3,4-Difluorophenoxy)pyrrolidine

- Key Differences: Contains a difluorophenoxy ether linkage instead of a nitro-substituted phenyl group.

- Impact: Solubility: The ether group may improve solubility in polar solvents compared to the nitro-substituted analog. Biological Activity: Phenoxy groups are common in receptor-targeting drugs (e.g., enzyme inhibitors), whereas nitro groups may serve as metabolic activation sites or toxicophores .

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Key Differences : Incorporates a ketone and carboxylic acid on the pyrrolidine ring.

- Pharmacokinetics: Carboxylic acids often exhibit higher metabolic clearance, whereas fluorinated pyrrolidines may improve metabolic stability .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : Fluorination at the 3-position requires specialized reagents (e.g., bromo-difluoroethylamine), as seen in Compound 63’s synthesis . The nitro group in the target compound may complicate purification due to its reactivity.

- Stability: The 3,3-difluoro substitution enhances ring rigidity and resistance to elimination compared to non-fluorinated analogs .

- Biological Potential: Fluorination improves blood-brain barrier penetration, while the nitro group could act as a prodrug moiety (e.g., reducible to amine in vivo) .

Biological Activity

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine (CAS No. 1774896-54-6) is a synthetic compound with a complex structure characterized by multiple fluorine atoms and a nitro group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antiviral research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 246.19 g/mol. The structural representation includes a pyrrolidine ring substituted with fluorine and nitro groups, which may influence its biological interactions.

Structural Formula

- InChIKey : XHCXIRNWBATDPA-UHFFFAOYSA-N

- SMILES : O=N(=O)C1=CC(F)=CC=C1N2CCC(F)(F)C2

Biological Activity Overview

Research into the biological activity of this compound has revealed promising results in various assays, particularly in inhibiting cancer cell proliferation and demonstrating antiviral properties.

Anticancer Activity

Studies indicate that derivatives of pyrrolidine compounds often exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa (cervical carcinoma) | 0.5 |

| Compound B | CaCo-2 (colon adenocarcinoma) | 0.8 |

| Compound C | MCF-7 (breast cancer) | 1.0 |

The anticancer mechanism is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Antiviral Activity

The compound also shows potential as an antiviral agent. It has been investigated for its efficacy against various viral strains, including HIV and influenza. The mechanism of action typically involves interference with viral replication processes.

Case Studies

Several case studies have documented the biological effects of similar compounds:

-

Study on Fluorinated Pyrrolidines :

- A series of fluorinated pyrrolidines were tested for their cytotoxic effects on tumor cells.

- Results indicated that increased fluorination correlated with enhanced cytotoxicity.

- The study highlighted the importance of substituent positions on the pyrrolidine ring for activity modulation.

-

Antiviral Screening :

- A comprehensive screening of nitro-substituted pyrrolidines revealed that certain modifications led to improved antiviral activity against HIV.

- The study established structure-activity relationships (SAR) that guide further development.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process starting with fluorinated aromatic precursors. For example:

Nucleophilic aromatic substitution on 4-fluoro-2-nitrochlorobenzene using 3,3-difluoropyrrolidine as the nucleophile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Catalytic coupling reactions (e.g., Buchwald-Hartwig amination) may be employed to introduce the pyrrolidine moiety .

Optimization strategies include:

Q. How can the compound’s structure be rigorously characterized, and what spectroscopic techniques are most effective?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹⁹F NMR is critical for confirming fluorine substitution patterns. For instance, the 3,3-difluoro group on pyrrolidine appears as a distinct multiplet at δ −180 to −190 ppm .

- ¹H NMR can resolve aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl groups) .

- High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 297.07) .

- X-ray crystallography may be applied if single crystals are obtained, as seen in analogous fluorophenyl-pyrrolidine derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta-position may undergo further functionalization .

- Reaction Pathway Modeling: Tools like Gaussian or ORCA simulate transition states for key steps (e.g., fluorination or nitro-group reduction) .

- Machine Learning : Train models on datasets of fluorinated pyrrolidines to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data for this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare with analogs like (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone to isolate substituent effects. For example, the nitro group may enhance binding to nitroreductase enzymes .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-to-amine reduction) that may alter activity .

- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes .

Q. How can reaction engineering improve scalability for synthesizing this compound in academic labs?

Methodological Answer:

- Flow Chemistry : Implement continuous flow systems to safely handle exothermic steps (e.g., nitro-group introduction) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

- Solvent Recycling : Optimize biphasic systems (e.g., water/toluene) to recover expensive catalysts like Pd(OAc)₂ .

Q. What are the key challenges in analyzing enantiomeric purity, and how can they be addressed?

Methodological Answer:

- Chiral HPLC : Use columns coated with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers. Retention times for R and S isomers differ by ~2–3 minutes .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm absolute configuration .

- Derivatization : Convert the compound to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for easier separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.